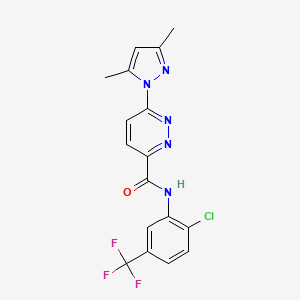
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H13ClF3N5O and its molecular weight is 395.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine core substituted with a trifluoromethyl group and a pyrazole moiety. Its molecular formula is C15H14ClF3N4O, with a molecular weight of approximately 366.75 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are favorable for drug development.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many pyridazine derivatives act as inhibitors for various enzymes, including kinases and proteases, which are crucial in cancer and infectious disease pathways.
- Antimicrobial Activity : The compound has shown potential against bacterial strains, particularly in the context of drug-resistant pathogens.
- Antifungal Properties : Certain derivatives have demonstrated effectiveness against fungal pathogens, suggesting a broad-spectrum antifungal activity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been tested against Mycobacterium tuberculosis, with promising results indicating significant inhibitory concentrations (IC50 values) ranging from 1.35 to 2.18 µM for related compounds .
Antifungal Efficacy
The compound's antifungal activity was evaluated in vitro and in vivo against various fungal pathogens. One study reported that certain derivatives exhibited fungistatic effects with efficiencies between 90% to 100% at concentrations as low as 20 µg/mL . This suggests that modifications to the chemical structure could enhance antifungal potency.
Cytotoxicity Studies
Cytotoxicity assays on human cell lines (e.g., HEK-293 cells) revealed that many derivatives are non-toxic at therapeutic concentrations, indicating a favorable safety profile for further development .
Case Study 1: Antitubercular Activity
A series of substituted derivatives were synthesized and tested for their antitubercular activity. Among them, several compounds showed IC90 values below 5 µM, indicating strong potential for therapeutic applications against tuberculosis .
Case Study 2: Antifungal Activity
In another study focusing on antifungal properties, researchers found that specific pyridazine derivatives significantly inhibited the growth of biotrophic fungal pathogens. The most active compounds demonstrated effective inhibition rates, confirming their potential as agricultural fungicides .
Data Table: Summary of Biological Activities
| Activity Type | Tested Pathogen/Cell Line | IC50/IC90 Values | Comments |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | IC50: 1.35 - 2.18 µM | Significant activity against drug-resistant strains |
| Antifungal | Various fungal pathogens | 20 µg/mL | High efficacy observed in vitro |
| Cytotoxicity | HEK-293 cells | Non-toxic | Favorable safety profile |
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5O/c1-9-7-10(2)26(25-9)15-6-5-13(23-24-15)16(27)22-14-8-11(17(19,20)21)3-4-12(14)18/h3-8H,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBCSSBSJNHSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














